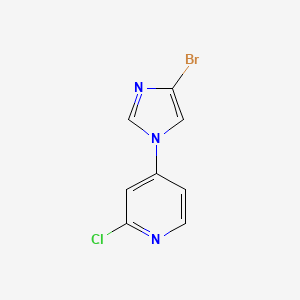

4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine

CAS No.:

Cat. No.: VC18632562

Molecular Formula: C8H5BrClN3

Molecular Weight: 258.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5BrClN3 |

|---|---|

| Molecular Weight | 258.50 g/mol |

| IUPAC Name | 4-(4-bromoimidazol-1-yl)-2-chloropyridine |

| Standard InChI | InChI=1S/C8H5BrClN3/c9-7-4-13(5-12-7)6-1-2-11-8(10)3-6/h1-5H |

| Standard InChI Key | HGJGCFLWFJRYFX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C=C1N2C=C(N=C2)Br)Cl |

Introduction

Structural and Molecular Properties

4-(4-Bromo-1H-imidazol-1-yl)-2-chloropyridine is a halogen-rich heterocycle with a molecular weight of 258.50 g/mol. Its IUPAC name, 4-(4-bromoimidazol-1-yl)-2-chloropyridine, reflects the substitution pattern: a bromine atom at the 4-position of the imidazole ring and a chlorine atom at the 2-position of the pyridine ring. The canonical SMILES representation () and InChIKey () provide precise structural identifiers for databases and computational studies.

Table 1: Key Molecular Properties

The bromine and chlorine substituents enhance electrophilic reactivity, enabling participation in cross-coupling and nucleophilic substitution reactions . The planar structure of the imidazole and pyridine rings facilitates π-π stacking interactions, which are critical for binding biological targets such as enzymes and receptors .

Synthesis and Optimization Strategies

The synthesis of 4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine involves multi-step reactions, typically starting from imidazole and pyridine precursors. A common route includes:

-

Formation of the Imidazole-Pyridine Backbone: Reacting 4-bromoimidazole with 2-chloropyridine derivatives under nucleophilic aromatic substitution conditions. This step requires careful temperature control (70–80°C) and anhydrous solvents to prevent hydrolysis.

-

Purification: Crude products are purified via column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol, yielding >85% purity .

-

Functionalization: Further modifications, such as Suzuki-Miyaura couplings or click chemistry, introduce additional substituents for tailored bioactivity .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Imidazole alkylation | K2CO3, DMF, 25°C, 4 hrs | 78 |

| Purification | Hexane:EtOAc (7:3), silica gel | 85 |

| Propargylation | Propargyl bromide, CuSO4, 8 hrs | 70–80 |

Recent advancements employ one-pot multicomponent reactions to streamline synthesis. For example, Ramdas Lakavath et al. demonstrated a three-component condensation of 6-bromopicolinaldehyde, benzil, and ammonium acetate in ethanol/acetic acid to form analogous imidazole-pyridine hybrids . This method reduces intermediate isolation and improves scalability.

Chemical Reactivity and Functionalization

The compound’s halogen atoms serve as reactive handles for diverse transformations:

-

Bromine Substitution: Palladium-catalyzed couplings (e.g., Suzuki, Sonogashira) replace the bromine atom with aryl, alkenyl, or alkynyl groups, expanding structural diversity .

-

Chlorine Reactivity: Nucleophilic aromatic substitution at the 2-chloropyridine position introduces amines or thiols, enhancing solubility or target affinity.

-

Click Chemistry: Azide-alkyne cycloadditions at terminal alkynes generate triazole-linked conjugates, as demonstrated in anticancer derivative synthesis .

Table 3: Common Reaction Types and Outcomes

| Reaction Type | Reagents | Product Application |

|---|---|---|

| Suzuki Coupling | Pd(PPh3)4, Na2CO3 | Biaryl analogs for kinase inhibition |

| Nucleophilic Substitution | NaN3, DMSO | Azide intermediates for click chemistry |

| Propargylation | Propargyl bromide, K2CO3 | Alkyne-functionalized derivatives |

Biological Activities and Mechanisms

4-(4-Bromo-1H-imidazol-1-yl)-2-chloropyridine exhibits promising antimicrobial and anticancer properties, attributed to its ability to disrupt cellular processes:

-

Antimicrobial Activity: The bromine atom enhances membrane permeability, enabling interaction with bacterial efflux pumps and DNA gyrase.

-

Anticancer Potential: Derivatives inhibit tubulin polymerization and topoisomerase II, inducing apoptosis in cancer cell lines (IC50: 2–10 μM) . Molecular docking studies reveal strong binding to the colchicine site of tubulin, disrupting microtubule assembly .

Table 4: In Vitro Anticancer Activity of Derivatives

| Compound | Cell Line (IC50, μM) | Target Protein |

|---|---|---|

| Triazole conjugate 7a | MCF-7 (3.2) | Tubulin |

| Propargylated analog 5 | HeLa (5.8) | Topoisomerase II |

Characterization and Analytical Techniques

Structural validation relies on advanced spectroscopic methods:

-

NMR Spectroscopy: and NMR confirm substitution patterns and purity. The imidazole proton resonates at δ 8.2–8.5 ppm, while pyridine protons appear at δ 7.6–8.0 ppm.

-

Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak at m/z 258.50 [M+H]+.

-

X-ray Crystallography: Resolves bond lengths and dihedral angles, critical for computational modeling .

Future Directions and Applications

Ongoing research aims to:

-

Optimize synthetic routes for industrial-scale production.

-

Develop prodrugs with enhanced bioavailability via phosphonate or glycoside conjugates.

-

Explore applications in organic electronics, leveraging its π-conjugated system for charge transport.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume